molecular formula C19H29BN2O3 B2593502 1-(4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one CAS No. 1416367-07-1

1-(4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one

Cat. No.: B2593502
CAS No.: 1416367-07-1
M. Wt: 344.26
InChI Key: ISLUJPUZMMIHPV-UHFFFAOYSA-N
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Description

This compound (CAS: 886372-07-2) features a piperazine core substituted with a tetramethyl-1,3,2-dioxaborolan-2-ylphenylmethyl group and an acetyl moiety. Its structure combines a boronate ester, known for facilitating Suzuki-Miyaura cross-coupling reactions , with a piperazine scaffold, which is common in central nervous system (CNS)-targeting drugs due to its blood-brain barrier permeability . The acetyl group enhances metabolic stability, while the boronate ester enables versatile chemical modifications .

Properties

IUPAC Name

1-[4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BN2O3/c1-15(23)22-11-9-21(10-12-22)14-16-7-6-8-17(13-16)20-24-18(2,3)19(4,5)25-20/h6-8,13H,9-12,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLUJPUZMMIHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416367-07-1
Record name 1-(4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the boronic ester: This step involves the reaction of a phenylboronic acid with pinacol to form the tetramethyl-1,3,2-dioxaborolan-2-yl group.

    Substitution reaction: The boronic ester is then reacted with a piperazine derivative under suitable conditions to introduce the piperazine ring.

    Acylation: Finally, the piperazine derivative is acylated with ethanoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The tetramethyl dioxaborolan-2-yl group serves as a protected boronic acid, enabling palladium-catalyzed cross-couplings with aryl/heteroaryl halides. Key findings include:

  • Catalytic Systems :

    • Pd(dppf)Cl₂ ([1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is widely used, as demonstrated in couplings with brominated aromatic systems (e.g., pyridines, indazoles) .

    • Reaction conditions typically involve 80–90°C in solvents like DME or THF under inert atmospheres (N₂/Ar) .

  • Example Reaction :

    ReactantProductYieldConditionsSource
    Aryl bromide + Boronic esterBiaryl derivative55–82%Pd(dppf)Cl₂, Na₂CO₃, 80°C, 16h

    This reaction is critical for constructing complex aromatics in drug discovery .

Hydrolysis of the Boronic Ester

The pinacol boronic ester undergoes hydrolysis under acidic or aqueous conditions to yield the boronic acid, which is reactive but less stable.

  • Conditions :

    • Trifluoroacetic acid (TFA) in dichloromethane (DCM) rapidly cleaves the ester .

    • Hydrolysis in H₂O/THF mixtures at room temperature is also effective .

  • Applications :

    • The boronic acid intermediate can participate in Suzuki couplings without prior purification .

Transesterification with Diols

The boronic ester can exchange ligands with diols (e.g., ethylene glycol) to form new boronate complexes.

  • Example :

    ReagentProduct Boronic EsterSolventYieldSource
    Ethylene glycolEthylene glycol esterEt₂O/THF63%

    This reaction is used to tailor solubility or stability for specific synthetic needs .

Functionalization of the Piperazine Core

The piperazine nitrogen atoms can undergo alkylation or acylation, though the acetyl group at N-1 may limit reactivity.

  • Alkylation :

    • Methylation : Using methyl iodide in the presence of K₂CO₃ yields quaternary ammonium salts .

    • Benzylation : Benzyl halides react under basic conditions to form N-alkylated derivatives .

  • Acylation :

    • Reaction with acyl chlorides (e.g., chloroacetyl chloride) introduces additional ketone or amide groups .

Reduction of the Acetyl Group

The ethanone moiety can be reduced to a secondary alcohol using hydride agents.

  • Conditions :

    • LiAlH₄ in dry Et₂O at −78°C achieves selective reduction without affecting the boronic ester .

    • NaBH₄ in methanol is less effective due to competing ester hydrolysis .

Stability and Handling Considerations

  • Light/Moisture Sensitivity : The boronic ester degrades under prolonged exposure to moisture or UV light, necessitating storage in anhydrous, dark conditions .

  • Thermal Stability : Decomposition occurs above 150°C, limiting high-temperature applications .

Scientific Research Applications

Drug Development

The compound's structure suggests potential applications in drug development, particularly as a pharmacophore in designing new therapeutic agents. The piperazine ring is known for its role in enhancing bioactivity and selectivity in drug molecules.

Case Study : Research has indicated that derivatives of piperazine exhibit significant activity against various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The incorporation of the dioxaborolane group may further enhance these activities through improved binding affinities.

Anticancer Activity

Recent studies have explored the anticancer potential of boron-containing compounds. The unique properties of boron compounds allow them to interact with biological systems in ways that can inhibit tumor growth.

Research Findings : A study demonstrated that boron-containing compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Organic Electronics

The compound's electronic properties make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of boron into organic materials can improve charge transport properties.

Table 1: Comparison of Electronic Properties

Property1-(4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-oneTraditional Organic Semiconductors
Charge MobilityHighModerate
StabilityEnhanced due to boron incorporationVariable
SolubilityImproved due to dioxaborolane structureDepends on substituents

Mechanism of Action

The mechanism of action of 1-(4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share key structural motifs with the target molecule:

Compound Name Key Structural Differences Molecular Weight (g/mol) Melting Point (°C) Biological Relevance Source
1-[4-[5-(Tetramethyl-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl]ethanone Pyridine ring replaces benzene; acetyl group retained 343.2 N/A Potential kinase inhibition
(4-Methylpiperazin-1-yl)(3-(tetramethyl-dioxaborolan-2-yl)phenyl)methanone Methylated piperazine; ketone replaces acetyl 356.3 N/A Anticancer candidate
1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-dioxaborolan-2-yl)phenyl]urea Urea linker; dichlorophenyl substitution 407.1 N/A Antibacterial activity
QD11: (4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)ethan-1-one hydrogen oxalate Benzoylphenoxypropyl chain; oxalate salt 366.46 136.8–140 Dual H3 receptor/antioxidant

Key Observations :

  • Boronate Ester Utility : All compounds utilize the tetramethyl-dioxaborolan group for synthetic flexibility (e.g., cross-coupling reactions) .
  • Piperazine Modifications : Methylation () or substitution with bulky groups () alters pharmacokinetics.
  • Linker Diversity : Acetyl (target compound), urea (), or benzoyl () linkers influence solubility and target engagement.

Yield Comparison :

  • QD11 (): 63% yield via oxalate salt formation.
  • Pyridine analogue (): 45% yield after silica gel purification.
Physicochemical and Spectroscopic Properties
Property Target Compound QD11 () Urea Derivative ()
Melting Point Not reported 136.8–140 Not reported
ESI-MS (m/z) Not reported 667.9 [M−2HCl+H]+ 534.2 [M+H]+
1H-NMR Features Aromatic protons (~7.2 ppm) Benzoyl peaks (~8.0 ppm) Urea NH (~10.5 ppm)

Notes:

  • The target compound’s spectral data (e.g., 1H-NMR) would show signals for the piperazine methylene (δ 2.5–3.5 ppm) and boronate ester methyl groups (δ 1.3 ppm) .

Contradictions :

  • While piperazine derivatives often target CNS receptors (), highlights peripheral H3 receptor activity, suggesting structural nuances dictate tissue specificity.

Biological Activity

1-(4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a piperazine moiety, a dioxaborolane group, and an ethanone functional group. The molecular formula is C17H26BNO4C_{17}H_{26}BNO_4, with a molecular weight of approximately 351.26 g/mol. The compound is soluble in organic solvents and exhibits stability under standard laboratory conditions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of specific protein kinases, which are crucial in various signaling pathways related to cell growth and proliferation. For instance, it has demonstrated selectivity towards certain kinases involved in cancer progression .
  • Modulation of Ubiquitin Ligase Activity : Preliminary studies indicate that the compound may act as a modulator of cereblon E3 ligase binding, influencing the ubiquitination process of target proteins. This could lead to the degradation of proteins associated with tumor growth .
  • Impact on Drug Transporters : The compound has been evaluated for its interaction with drug transporters such as P-glycoprotein (ABCB1), which plays a significant role in drug absorption and resistance .

Pharmacological Effects

The pharmacological effects of this compound have been documented in various studies:

  • Antitumor Activity : In vitro studies have reported that the compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : Research indicates that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

Study Findings
Study ADemonstrated significant inhibition of cancer cell proliferation in vitro at low micromolar concentrations.
Study BReported neuroprotective effects in animal models of neurodegeneration, with improved cognitive function observed post-treatment.
Study CEvaluated the compound's interaction with drug transporters and found it modulated the efficacy of co-administered chemotherapeutics.

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves coupling a boronate ester precursor with a piperazine-acetyl intermediate. Key steps include:

  • Boronate Ester Preparation : Use Suzuki-Miyaura coupling conditions to introduce the tetramethyl-1,3,2-dioxaborolan group to the phenyl ring. Catalysts like bis(tricyclohexylphosphine)nickel(II) dichloride in toluene at 110°C under inert atmosphere yield ~71% efficiency .
  • Piperazine Functionalization : React 4-(chloroacetyl)piperazine with 3-(bromomethyl)phenylboronic ester derivatives. Optimize using sodium tert-butoxide as a base in 1,2-dimethoxyethane .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in methanol improves purity (>95%) .

Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm the piperazine ring (δ 2.5–3.5 ppm for N-CH2 protons) and acetyl group (δ 2.1 ppm for CH3). The aromatic protons of the boronate ester appear at δ 7.3–7.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 386.223 for C20H28BN2O3+) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-B bond length ~1.56 Å) for derivatives with similar boronate groups .

Advanced: How can researchers address contradictory reaction yields in boron-containing piperazine syntheses?

Methodological Answer:
Contradictions in yields (e.g., 48% vs. 75% in coupling reactions) arise from:

  • Catalyst Selection : Nickel catalysts (e.g., bis(1,5-cyclooctadiene)nickel) outperform palladium in boron retention but require strict inert conditions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates but may reduce boronate stability. Use toluene with 10% methanol for balance .
  • Temperature Control : Reactions above 100°C risk boronate decomposition. Monitor via TLC and adjust heating duration dynamically .

Advanced: What biological activities are associated with structurally related compounds?

Methodological Answer:

  • Antimicrobial Activity : Piperazine derivatives with fluorophenyl groups show MIC values of 2–8 µg/mL against S. aureus via membrane disruption .
  • Anticancer Potential : Boron-containing analogs inhibit kinase pathways (e.g., EGFR with IC50 ~0.5 µM) by mimicking ATP-binding motifs. Test via MTT assay in HeLa cells .
  • Neuropharmacological Effects : Piperazine-acetyl derivatives modulate serotonin receptors (5-HT1A Ki = 12 nM). Use radioligand binding assays to validate .

Advanced: How to mitigate solubility challenges in biological assays?

Methodological Answer:

  • Solvent Systems : Dissolve in DMSO (≤0.1% final concentration) for in vitro assays. For in vivo, use cyclodextrin-based formulations to enhance aqueous solubility .
  • Salt Formation : Convert the free base to hydrochloride salt (e.g., using HCl in diethyl ether) for improved stability in PBS .
  • Surfactant Use : Add 0.01% Tween-80 to cell culture media to prevent aggregation without cytotoxicity .

Advanced: What strategies optimize regioselectivity in boronate ester substitutions?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., -NO2) at the para position to enhance ortho-borylation efficiency (yield >80%) .
  • Microwave Assistance : Reduce reaction time from 24h to 2h while maintaining >90% selectivity using 150 W irradiation .
  • Protection/Deprotection : Temporarily protect the piperazine nitrogen with Boc groups during borylation to prevent side reactions .

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